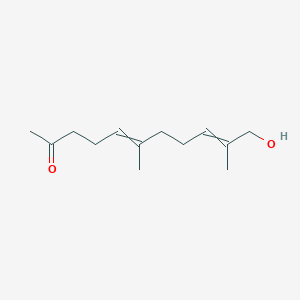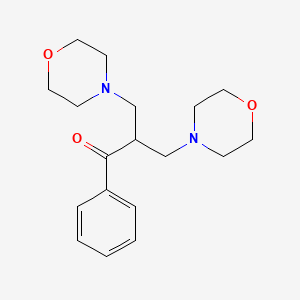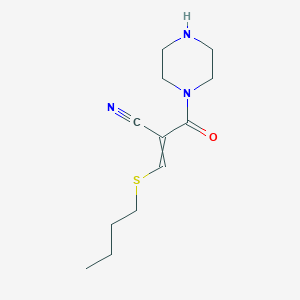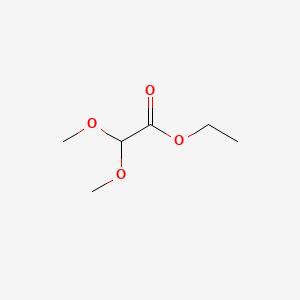
1-Chloro-3-methylidenepentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methylidenepentane is an organic compound with the molecular formula C6H11Cl It is a chlorinated hydrocarbon, specifically an alkyl halide, characterized by the presence of a chlorine atom attached to a carbon chain with a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylidenepentane can be synthesized through several methods. One common approach involves the chlorination of 3-methylidenepentane. This reaction typically requires a chlorinating agent such as hydrogen chloride (HCl) or chlorine gas (Cl2) in the presence of a catalyst like cuprous chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and in situ generation of chlorinating agents to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methylidenepentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of alcohols or amines.
Addition Reactions: The methylidene group can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of dihalogenated compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Addition: Hydrogen chloride (HCl) or bromine (Br2) in the presence of a solvent like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Alcohols, amines.
Addition: Dihalogenated alkanes.
Oxidation: Alcohols, carboxylic acids.
Scientific Research Applications
1-Chloro-3-methylidenepentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-3-methylidenepentane involves its interaction with various molecular targets. The chlorine atom and the methylidene group confer reactivity, allowing the compound to participate in nucleophilic substitution and electrophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
1-Chloro-3-methylpentane: Similar in structure but lacks the methylidene group, leading to different reactivity and applications.
3-Chloro-2-methyl-1-propene: Shares the chlorinated and unsaturated nature but differs in the carbon chain length and position of the chlorine atom.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
90376-58-2 |
|---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-chloro-3-methylidenepentane |
InChI |
InChI=1S/C6H11Cl/c1-3-6(2)4-5-7/h2-5H2,1H3 |
InChI Key |
NKNHUTQVCNUDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)

![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)



![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)


